molecular formula C16H19FN4OS B5761858 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Katalognummer B5761858
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: OCMPEMPXBUICBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as FMPA and is known to possess a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Wirkmechanismus

The mechanism of action of FMPA involves its binding to the dopamine D2 receptor, which results in the inhibition of dopamine signaling. This leads to a decrease in dopamine activity in the brain, which is thought to be responsible for the therapeutic effects of the compound.
Biochemical and Physiological Effects
FMPA has been shown to possess a range of biochemical and physiological effects. In addition to its dopamine D2 receptor antagonism, the compound has been shown to inhibit the reuptake of serotonin and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which is thought to contribute to the therapeutic effects of the compound.

Vorteile Und Einschränkungen Für Laborexperimente

FMPA has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is readily available. It has also been extensively studied, which makes it a well-characterized compound for use in research. However, the compound does have some limitations. Its potency as a dopamine D2 receptor antagonist is relatively low compared to other compounds, which may limit its usefulness in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of FMPA. One area of research is the development of more potent derivatives of the compound that may have increased therapeutic efficacy. Another area of research is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamate system. Additionally, the compound's potential as a tool for studying the role of dopamine signaling in the brain could be further explored.

Synthesemethoden

The synthesis of FMPA involves the reaction of 4-fluorobenzoyl chloride with piperazine in the presence of a base to form 4-(4-fluorophenyl)-1-piperazinecarboxylic acid. This intermediate is then reacted with 4-methyl-2-thiazolamine in the presence of a coupling reagent to form the final product, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide.

Wissenschaftliche Forschungsanwendungen

FMPA has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and depression. The compound has been shown to act as a potent antagonist at the dopamine D2 receptor, which is implicated in the pathophysiology of these disorders.

Eigenschaften

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4OS/c1-12-11-23-16(18-12)19-15(22)10-20-6-8-21(9-7-20)14-4-2-13(17)3-5-14/h2-5,11H,6-10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMPEMPXBUICBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.